Home > Products > Building Blocks P7864 > tranylcypromine
tranylcypromine - 155-09-9

tranylcypromine

Catalog Number: EVT-289841
CAS Number: 155-09-9
Molecular Formula: C9H11N
Molecular Weight: 133.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

tranylcypromine, also known by its trade name Parnate, is a non-hydrazine monoamine oxidase inhibitor (MAOI). [] It is classified as a cyclopropylamine derivative. [] tranylcypromine plays a significant role in scientific research, particularly in the fields of neuroscience, pharmacology, and biochemistry. It serves as a valuable tool for investigating the functions of monoamine oxidases (MAO) and their role in various physiological processes.

(+) Tranylcypromine:

  • Compound Description: (+) Tranylcypromine is one of the two stereoisomers of tranylcypromine. It is metabolized more rapidly and reaches lower concentrations in the blood compared to its (-) counterpart. []
  • Relevance: This compound is directly related to tranylcypromine as it is its enantiomer, meaning they share the same chemical formula and connectivity but differ in their three-dimensional arrangement. [] This difference in spatial arrangement leads to differing pharmacokinetic profiles.

(-) Tranylcypromine:

  • Compound Description: (-) Tranylcypromine is the other stereoisomer of tranylcypromine. It exhibits a longer half-life in the body compared to the (+) isomer and reaches higher plasma concentrations. [] In clinical trials, it has demonstrated superior efficacy and a more favorable side-effect profile compared to the (+) isomer. []
  • Relevance: Similar to the (+) isomer, (-) tranylcypromine is directly related to tranylcypromine by being its other enantiomer. [, ] The differences in their pharmacokinetic and pharmacodynamic properties highlight the significance of stereochemistry in drug action.

Amphetamine:

  • Compound Description: Amphetamine is a central nervous system stimulant. Structurally, it shares similarities with tranylcypromine. This compound is known to induce hypertension. [, , ] The co-administration of amphetamine with tranylcypromine is reported to increase the risk of hypertensive crises in patients. [, ] There is evidence suggesting that amphetamine could be a metabolic product of tranylcypromine. []
  • Relevance: The relevance of amphetamine to tranylcypromine is multifold. Firstly, they share structural similarities. [] Secondly, both compounds exhibit pharmacological activity on the central nervous system and can induce hypertension, with a potentially dangerous synergistic effect when co-administered. [, , , , , ] Lastly, the potential metabolic link between the two compounds necessitates careful consideration in therapeutic contexts.

Methamphetamine:

  • Compound Description: Methamphetamine, a potent stimulant, is structurally similar to both amphetamine and tranylcypromine. Like amphetamine, methamphetamine has also been detected in the plasma of a patient who overdosed on tranylcypromine, suggesting a metabolic link. []
  • Relevance: Methamphetamine shares a close structural relationship with tranylcypromine and amphetamine. [] Its emergence as a potential metabolite of tranylcypromine further underscores the potential for complex interactions and side effects.

Phenylethylamine:

  • Compound Description: Phenylethylamine is an endogenous amine found naturally in the body and certain foods. It is a known substrate for monoamine oxidase, the enzyme inhibited by tranylcypromine. [] Like amphetamine and methamphetamine, phenylethylamine was also detected in the plasma of a patient following a tranylcypromine overdose. []
  • Relevance: Phenylethylamine's relevance to tranylcypromine lies in its role as a monoamine oxidase substrate. [] Its detection after a tranylcypromine overdose strengthens the link between tranylcypromine metabolism, monoamine oxidase inhibition, and the potential for adverse reactions, especially with dietary sources of phenylethylamine.

Trifluoperazine:

  • Compound Description: Trifluoperazine is a phenothiazine antipsychotic. It is often combined with tranylcypromine for the treatment of depression, particularly in cases with agitation. [, , ] Overdose of trifluoperazine can lead to side effects like depression, stupor, coma, motor restlessness, and muscle dystonia. []
  • Relevance: Though structurally unrelated to tranylcypromine, trifluoperazine holds clinical relevance due to their frequent combined use for managing depression. [, , ] This combination therapy, while potentially beneficial, requires careful monitoring due to the risk of additive side effects.

Fluorinated Arylcyclopropylamines:

  • Compound Description: This group of compounds represents a series of structurally modified tranylcypromine analogs. The modifications involve the incorporation of a fluorine atom onto the cyclopropyl ring of tranylcypromine. These modifications were aimed at enhancing pharmacological activity, improving pharmacokinetic profiles, and increasing selectivity towards monoamine oxidase subtypes. []
  • Relevance: This entire class of compounds is directly relevant to tranylcypromine as they are designed as its analogs. [] The research focuses on understanding how subtle structural changes, such as fluorine substitution, can significantly influence the interactions of these compounds with monoamine oxidases, potentially leading to safer and more effective therapeutic agents.
Classification and Source

Tranylcypromine is classified as a monoamine oxidase inhibitor (MAOI) and is chemically described as trans-2-phenylcyclopropyl-1-amine. It is derived from the cyclization of the isopropylamine side chain of amphetamine . The compound is utilized in the treatment of mood disorders, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) due to its ability to increase the availability of neurotransmitters such as serotonin, norepinephrine, and dopamine .

Synthesis Analysis

The synthesis of tranylcypromine involves several methods, with one prominent approach beginning with the protection of the amine group in (trans)-2-(4-hydroxyphenyl)cyclopropanamine. This step is followed by a Mitsunobu reaction to facilitate further modifications, leading to the final product through acidic deprotection .

Another method includes the synthesis of cyclopropane carboxylic acid that undergoes a Curtius rearrangement to yield the amine. This process typically starts with a cinnamate and carbanion union or a styrene with a carbenoid . The key steps in these synthetic routes include:

  • Amine Protection: Protecting the amine group to prevent unwanted reactions.
  • Mitsunobu Reaction: A coupling reaction that allows for the introduction of various substituents.
  • Curtius Rearrangement: A rearrangement reaction that converts acyl azides into primary amines.
Molecular Structure Analysis

The molecular structure of tranylcypromine consists of a cyclopropyl group attached to a phenyl ring and an amine functional group. The structural formula can be represented as:

C10H12N\text{C}_{10}\text{H}_{12}\text{N}

Key structural features include:

  • Cyclopropane Ring: Provides rigidity and influences the compound's pharmacological properties.
  • Phenyl Group: Contributes to the lipophilicity and binding interactions within biological systems.

The compound exhibits chirality due to its stereocenter at the cyclopropyl position, influencing its biological activity .

Chemical Reactions Analysis

Tranylcypromine participates in various chemical reactions primarily related to its function as an MAOI. These reactions involve:

  • Irreversible Inhibition: Tranylcypromine irreversibly binds to monoamine oxidase enzymes (MAOA and MAOB), leading to increased levels of monoamines in the synaptic cleft .
  • Metabolism: Upon administration, tranylcypromine is metabolized mainly in the liver into several metabolites, including 4-hydroxytranylcypromine and N-acetyltranylcypromine, which exhibit reduced MAO inhibitory activity compared to the parent compound .
Mechanism of Action

Tranylcypromine functions primarily by inhibiting monoamine oxidase enzymes, which are responsible for the degradation of neurotransmitters. By irreversibly binding to these enzymes:

  • Increased Neurotransmitter Levels: The inhibition leads to elevated concentrations of serotonin, norepinephrine, dopamine, and trace amines such as tryptamine and phenethylamine in the brain .
  • Norepinephrine Reuptake Inhibition: At higher doses, tranylcypromine may also inhibit norepinephrine reuptake, further enhancing its antidepressant effects .

The pharmacodynamic effects persist long after plasma levels decrease due to irreversible binding characteristics.

Physical and Chemical Properties Analysis

Tranylcypromine possesses distinct physical and chemical properties:

These properties are crucial for understanding its pharmacokinetics and therapeutic application.

Applications

Tranylcypromine is primarily used in clinical settings for:

  • Depression Treatment: Effective in treating major depressive disorder when other treatments fail.
  • Anxiety Disorders: Utilized for generalized anxiety disorder due to its anxiolytic properties.
  • Attention Deficit Hyperactivity Disorder: Demonstrated efficacy in managing symptoms associated with ADHD .

Additionally, ongoing research explores tranylcypromine derivatives as potential inhibitors for lysine-specific demethylase 1 (LSD1), highlighting its versatility beyond traditional applications .

Introduction to Tranylcypromine

Historical Context and Discovery of Tranylcypromine

Tranylcypromine (TCP) emerged from an unexpected trajectory in psychopharmacology. Initially developed as an analog of amphetamine, it was first synthesized in 1948 during structural exploration of sympathomimetic amines [2] [6]. Unlike contemporary antidepressant candidates, TCP was originally investigated as a potential nasal decongestant. However, clinical trials revealed its inefficacy for this purpose, leading researchers to abandon it until 1959, when its potent monoamine oxidase inhibition was serendipitously discovered [1] [9]. This pivotal finding redirected TCP’s application toward psychiatric therapeutics.

Smith, Kline & French (SKF) spearheaded TCP’s clinical development, marketing it in the United Kingdom in 1960 under the brand name Parnate®. The U.S. Food and Drug Administration (FDA) approved TCP in 1961 for major depressive disorder without melancholia [2] [9]. However, safety concerns soon surfaced. By February 1964, reports of hypertensive crises—some fatal due to intracranial bleeding—prompted its temporary withdrawal. Critical reevaluation concluded that these adverse events stemmed primarily from dietary interactions rather than intrinsic toxicity. Consequently, TCP was reintroduced later that year with stringent dietary restrictions and enhanced warnings, cementing its role as a second-line antidepressant for treatment-resistant cases [2] [6].

Table 1: Key Historical Milestones in Tranylcypromine Development

YearEventSignificance
1948Initial synthesis by Burger and YostCreated as structural analog of amphetamine
1959Discovery of MAO inhibitory activityRepurposed from failed decongestant to antidepressant
1960UK market introduction (Parnate®)First clinical availability
1961FDA approval for depressionFormalized indication for major depressive disorder
1964Temporary market withdrawalHypertensive crisis fatalities led to safety review
Late 1964Reintroduction with dietary restrictionsEstablished modern risk-mitigation protocols for MAOIs

Structural Classification and Chemical Properties

Tranylcypromine belongs to the cyclopropylamine class, distinguished by its unique fused-ring system. Its IUPAC name is (±)-trans-2-phenylcyclopropan-1-amine, reflecting a racemic mixture of (1R,2S) and (1S,2R) enantiomers [2] [8]. This non-hydrazine structure differentiates TCP from earlier MAOIs like phenelzine and isocarboxazid, which feature hydrazine moieties linked to hepatotoxicity [7]. The cyclopropane ring forces a rigid trans-configuration, enabling optimal interaction with the monoamine oxidase enzyme’s flavin cofactor [9].

TCP’s molecular formula is C₉H₁₁N, with a molecular weight of 133.19 g/mol [8]. It demonstrates high lipid solubility, facilitating blood-brain barrier penetration. The compound exhibits biphasic absorption kinetics in some individuals, attributed to differential absorption rates of its enantiomers [1]. Pharmaceutical formulations typically utilize salts to enhance stability:

  • Hydrochloride (CAS 1986-47-6): C₉H₁₁N·HCl, MW 169.65 g/mol; white crystalline powder, melting point 162–169°C [10]
  • Sulfate (CAS 13492-01-8): (C₉H₁₁N)₂·H₂SO₄, MW 364.46 g/mol; water-soluble crystals [8]

TCP’s structural resemblance to amphetamine underpins its mild stimulant properties. The phenylcyclopropylamine core allows irreversible covalent binding to MAO while the aromatic ring engages in hydrophobic interactions within the enzyme’s substrate cavity [1] [9].

Table 2: Key Chemical Properties of Tranylcypromine and Salts

PropertyTranylcypromine Free BaseHydrochloride SaltSulfate Salt
CAS Registry Number155-09-91986-47-613492-01-8
Molecular FormulaC₉H₁₁NC₉H₁₁N·HCl(C₉H₁₁N)₂·H₂SO₄
Molecular Weight (g/mol)133.19169.65364.46
AppearanceLiquidWhite to light beige powderCrystals
Melting Point-162–169°C-
Solubility-Slightly soluble in waterFreely soluble in water
ChiralityRacemic mixtureRacemic mixtureRacemic mixture

Role in the Evolution of Monoamine Oxidase Inhibitors (MAOIs)

Tranylcypromine catalyzed a paradigm shift in MAOI development. Pre-1960s MAOIs like iproniazid were hydrazine derivatives with substantial hepatotoxicity risks [7]. TCP’s non-hydrazine structure offered a safer profile, renewing interest in MAO inhibition as a therapeutic strategy [6] [9]. Its irreversible binding mechanism—forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor—produced sustained enzyme inactivation, permitting once- or twice-daily dosing despite a short plasma half-life (1.5–3.2 hours) [1] [3].

TCP exhibits balanced inhibition of both MAO isoforms:

  • MAO-A (Ki ≈ 102 μM): Primarily metabolizes serotonin and norepinephrine
  • MAO-B (Ki ≈ 16 μM): Preferentially degrades phenylethylamine and dopamine [9]

This dual inhibition expands its neuromodulatory scope compared to selective agents like selegiline. At higher doses, TCP also inhibits lysine-specific histone demethylase 1 (LSD1), an epigenetic regulator sharing structural homology with MAO [2] [9]. This off-target action, discovered in 2006, recontextualized TCP’s antidepressant mechanism by linking monoamine metabolism to gene expression modulation [9].

Clinically, TCP demonstrated efficacy in depression subtypes resistant to tricyclic antidepressants (TCAs), particularly atypical depression with reversed neurovegetative symptoms (hyperphagia, hypersomnia) [1] [9]. Its evolution reflects broader MAOI trends: initial enthusiasm (1950s), safety-driven decline (1960s–1980s), and modern reevaluation for treatment-resistant cases. Contemporary research explores TCP’s potential in neurodegenerative diseases via epigenetic modulation, underscoring its enduring scientific relevance [6] [9].

Table 3: Tranylcypromine’s Position in MAOI Generational Development

MAOI GenerationRepresentative AgentsStructural FeaturesTCP’s Distinctive Attributes
First (1950s)Iproniazid, PhenelzineHydrazine linkageNon-hydrazine cyclopropylamine structure
Second (1960s)Tranylcypromine, IsocarboxazidNon-hydrazine/chemically novelAmphetamine-like backbone enabling norepinephrine reuptake inhibition
Third (1980s–present)Selegiline, MoclobemideSelective/reversible agentsNon-selective, irreversible inhibition with LSD1 cross-reactivity

Note: LSD1 = Lysine-specific histone demethylase 1

Properties

CAS Number

155-09-9

Product Name

Tranylcypromine

IUPAC Name

(1S,2R)-2-phenylcyclopropan-1-amine

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m1/s1

InChI Key

AELCINSCMGFISI-BDAKNGLRSA-N

SMILES

C1C(C1N)C2=CC=CC=C2

Solubility

Sol in water /Sulfate/
Very slightly sol in alcohol, ether /Sulfate/
Practically insol in chloroform /Sulfate/

Synonyms

Jatrosom
Parnate
Sulfate, Tranylcypromine
trans 2 Phenylcyclopropylamine
trans-2-Phenylcyclopropylamine
Transamine
Tranylcypromine
Tranylcypromine Sulfate

Canonical SMILES

C1C(C1N)C2=CC=CC=C2

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.